Afatinib-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

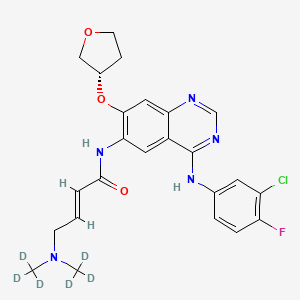

アファチニブ-d6は、アファチニブの重水素化された形態であり、エルブBファミリーのチロシンキナーゼの不可逆的阻害剤です。これは、特定の上皮成長因子受容体(EGFR)変異を有する非小細胞肺癌(NSCLC)の治療に主に使用されます。重水素化されたバージョンであるアファチニブ-d6は、薬物が体内でどのように作用するかを理解するための薬物動態研究で使用されます。

作用機序

アファチニブ-d6は、EGFR、HER2、およびHER4のキナーゼドメインに共有結合的に結合することで作用し、チロシンキナーゼの自己リン酸化を不可逆的に阻害します。 この阻害は、細胞の増殖と増殖に関与するシグナル伝達経路をブロックし、腫瘍の増殖を抑制します .

生化学分析

Biochemical Properties

Afatinib-d6 interacts with several enzymes, proteins, and other biomolecules. It covalently binds to the kinase domains of EGFR, HER2, and HER4 . This binding results in irreversible inhibition of tyrosine kinase autophosphorylation , a critical step in the activation of these receptors and subsequent downstream signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses CD8+ T lymphocyte proliferation and reduces cell viability in multiple established cell lines . This compound also activates apoptosis and cell cycle arrest in these cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It covalently binds to the kinase domains of EGFR, HER2, and HER4 , leading to irreversible inhibition of tyrosine kinase autophosphorylation . This binding interaction inhibits the activation of these receptors and disrupts downstream signaling pathways.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that early this compound treatment inhibits CD8+ T lymphocyte proliferation, but their proliferation unexpectedly rebounds following long-term treatment . This suggests a transient immunomodulatory effect of this compound on CD8+ T lymphocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, 30 mg this compound could be safely administered as an add-on to 80% of standard dose gemcitabine/cisplatin

Metabolic Pathways

This compound is involved in several metabolic pathways. Its metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . Apart from the parent drug this compound, the major circulation species in human plasma are the covalently bound adducts to plasma protein .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is well absorbed, with maximum plasma concentration attained at 2–5 h . Concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .

準備方法

合成経路と反応条件

アファチニブ-d6は、いくつかの主要な反応を含む複数段階のプロセスによって合成されます。 合成は、4-フルオロ-2-アミノ安息香酸から始まり、環化、ニトロ化、置換、還元、縮合、および塩形成が行われます 。このプロセスには、高収率および高純度の所望の生成物を得るために、さまざまな試薬と触媒が使用されます。

工業生産方法

アファチニブ-d6の工業生産には、スケーラビリティと費用対効果を確保するために、合成経路の最適化が含まれます。 このプロセスには、医薬品に使用に適した高品質の製品を得るために、出発原料、反応条件、および精製方法の慎重な選択が含まれます .

化学反応の分析

反応の種類

アファチニブ-d6は、以下を含むいくつかの種類の化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: 1つの官能基が別の官能基に置き換わることを伴います。

一般的な試薬と条件

アファチニブ-d6の合成および反応で使用される一般的な試薬には、以下が含まれます。

N、N-ジメチルホルムアミドジメチルアセタール: 縮合反応に使用されます。

酢酸アンモニウムとアセトニトリル: 精製プロセスで使用されます.

生成される主要な生成物

アファチニブ-d6の反応から生成される主要な生成物には、さまざまな中間体と、薬物動態研究に使用される最終的な重水素化された化合物があります .

科学研究への応用

アファチニブ-d6は、以下を含むいくつかの科学研究への応用があります。

化学: 反応機構の研究と新しい合成方法の開発に使用されます。

生物学: 重水素化された化合物の生物学的効果を調べるために使用されます。

医学: 薬物が体内でどのように作用するかを理解し、薬物設計を改善するための薬物動態研究に使用されます。

科学的研究の応用

Afatinib-d6 has several scientific research applications, including:

Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.

Biology: Used to investigate the biological effects of deuterated compounds.

Medicine: Used in pharmacokinetic studies to understand the drug’s behavior in the body and improve drug design.

Industry: Used in the development of new pharmaceuticals and the optimization of production processes

類似化合物との比較

アファチニブ-d6は、以下のような他の類似化合物と比較されます。

類似化合物には、以下が含まれます。

- オシメルチニブ

- ゲフィチニブ

- エルロチニブ

アファチニブ-d6は、複数のエルブBファミリーメンバーへの不可逆的結合と、薬物動態研究における薬物設計と有効性を改善するための使用により、ユニークです .

生物活性

Afatinib-d6 is a deuterated form of afatinib, a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) used primarily in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and potential side effects.

This compound targets the tyrosine kinase domain of the EGFR, inhibiting its activity and downstream signaling pathways involved in cell proliferation and survival. Specifically, this compound binds covalently to the cysteine residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of receptor activation. This action is particularly effective against mutations such as L858R and T790M, which are associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib .

Efficacy in Preclinical Studies

Recent studies have demonstrated that this compound exhibits significant antitumor activity in NSCLC cell lines with resistant EGFR mutations. For instance, a study reported that treatment with this compound at a concentration of 0.5 μM suppressed the growth of NCI-H1975 cells (harboring both L858R and T790M mutations) in soft agar assays, which mimic tumor growth in vivo .

Key Findings from Preclinical Research:

- Cell Growth Inhibition : this compound significantly inhibited cell proliferation in NSCLC cell lines with EGFR mutations.

- Apoptosis Induction : Treatment led to increased levels of cleaved PARP, indicating the induction of apoptosis in cancer cells.

- EGFR Protein Stability : this compound treatment resulted in decreased levels of EGFR protein, suggesting enhanced degradation via the proteasome pathway .

Clinical Efficacy

Clinical observations have further validated the effectiveness of this compound. In a case study involving patients with advanced NSCLC, afatinib was shown to provide substantial clinical benefits despite the presence of uncommon EGFR mutations. Patients experienced partial responses to treatment with notable improvements in symptoms and quality of life .

Summary of Clinical Cases:

| Patient | EGFR Mutation | Treatment Duration | Response |

|---|---|---|---|

| 1 | G719X/S781I | 68 days | Rapid progression to interstitial pneumonia; died 15 days after symptom onset |

| 2 | L861Q | 40 mg daily | Partial response; developed pneumonia after 22 days but improved after glucocorticoid therapy |

Side Effects and Safety Profile

Despite its efficacy, this compound is associated with certain adverse effects. Notably, interstitial pneumonia has been reported in patients undergoing treatment. In two documented cases, patients developed severe pulmonary complications leading to rapid clinical deterioration. The timely recognition and management of these side effects are crucial for improving patient outcomes .

Common Side Effects:

- Diarrhea

- Rash

- Interstitial pneumonia

- Hepatic toxicity

特性

IUPAC Name |

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-VCXSEIMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why was Afatinib-d6 used in this study focusing on Lorlatinib?

A: this compound was used as an internal standard (IS) in this study []. Internal standards are crucial in analytical chemistry, especially in quantitative analysis using techniques like LC-MS/MS.

Q2: How does this compound function as an internal standard in this context?

A: A known amount of this compound was added to the mouse serum and tissue samples before processing []. Because it's chemically similar to Lorlatinib but distinguishable by mass spectrometry, this compound's signal serves as a reference point. By comparing the signal of Lorlatinib to that of this compound, researchers can accurately determine the concentration of Lorlatinib in the samples while minimizing the impact of potential variations during sample preparation and analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。